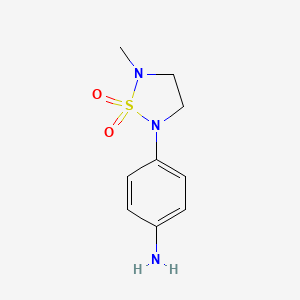
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is a heterocyclic compound that contains a thiadiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both an amino group and a thiadiazolidine ring in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 4-nitroaniline with methyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. The cyclization step can be achieved using acidic or basic conditions, depending on the desired reaction pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can have different functional groups attached to the amino group or the thiadiazolidine ring.
Scientific Research Applications
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A precursor in the synthesis of the target compound.
2-(4-Hydroxyphenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide: A derivative with a hydroxyl group instead of an amino group.
Uniqueness
2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is unique due to the presence of both an amino group and a thiadiazolidine ring, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
782420-52-4 |
|---|---|
Molecular Formula |
C9H13N3O2S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
4-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline |
InChI |
InChI=1S/C9H13N3O2S/c1-11-6-7-12(15(11,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 |
InChI Key |
SBWTUYDGJWBKSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(S1(=O)=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


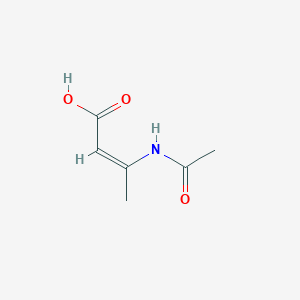
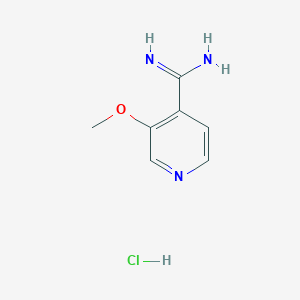
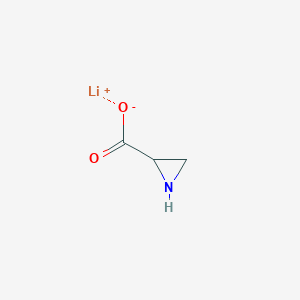
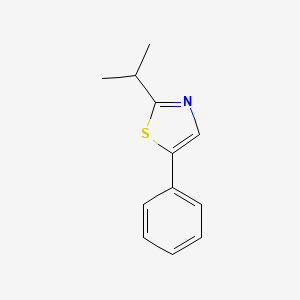
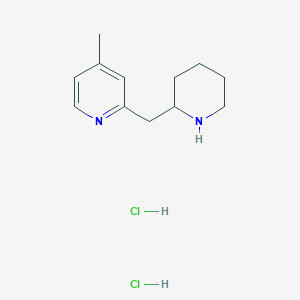
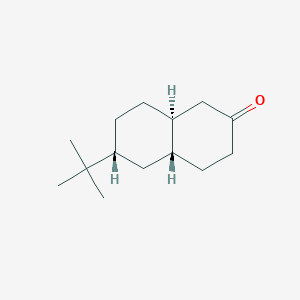
![Ethyl [1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13119898.png)
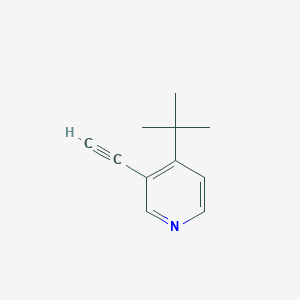
![7-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13119917.png)

![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
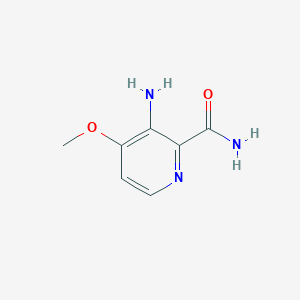
![tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate](/img/structure/B13119949.png)
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
